5-HT2C Receptor Binding: Propionamide Derivative Confirms Scaffold Engagement Potential
While direct receptor binding data for the targeted free amine are not publicly available, the N-propionamide derivative—synthesized directly from 3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine—exhibits measurable affinity for the human 5-HT2C serotonin receptor with an IC50 of 9.22 μM in a radioligand displacement assay [1]. This demonstrates that the m-tolyl-triazolothiadiazole scaffold itself can productively engage a therapeutically relevant G protein-coupled receptor (GPCR) target, providing a quantitative anchor absent for the unsubstituted phenyl or p-tolyl congeners in this assay.
| Evidence Dimension | Receptor binding affinity (IC50, displacement of [3H]Mesulergine) |
|---|---|
| Target Compound Data | IC50 = 9.22 × 10^3 nM (for the N-propionamide derivative of the target core) |
| Comparator Or Baseline | No published 5-HT2C data for 3-phenyl- or 3-(p-tolyl)-triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives in the same assay. |
| Quantified Difference | Not calculable for the free amine; derivative establishes assay-verified scaffold engagement at μM range. |
| Conditions | Human recombinant 5-HT2C expressed in CHO-K1 cells; ligand: [3H]Mesulergine. |
Why This Matters
Verified single-digit micromolar target engagement by a close derivative reduces procurement risk compared to structurally untested analogs lacking any receptor-level quantitative data.
- [1] BindingDB. BDBM50298341 (CHEMBL564497): N-(3-m-tolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propionamide. IC50: 9.22E+3 nM for 5-HT2C. View Source
